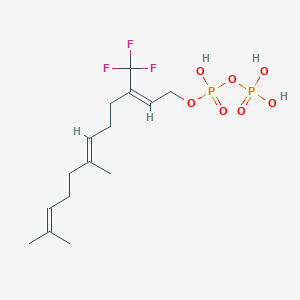

Trifluorofurnesyl diphosphate

Description

Trifluorofurnesyl Diphosphate is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. It is a small molecule with the chemical formula C15H25F3O7P2 and a molecular weight of 436.298 g/mol

Properties

Molecular Formula |

C15H25F3O7P2 |

|---|---|

Molecular Weight |

436.30 g/mol |

IUPAC Name |

[(2Z,6E)-7,11-dimethyl-3-(trifluoromethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H25F3O7P2/c1-12(2)6-4-7-13(3)8-5-9-14(15(16,17)18)10-11-24-27(22,23)25-26(19,20)21/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,22,23)(H2,19,20,21)/b13-8+,14-10- |

InChI Key |

PXLMLAFPAPGGKK-GVCYOOEQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C(F)(F)F)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C(F)(F)F)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluorofurnesyl Diphosphate typically involves the reaction of farnesyl diphosphate with trifluoromethylating agents under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to facilitate the incorporation of the trifluoromethyl group into the farnesyl diphosphate molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Chemical Reactions of Trifluoromethyl-Substituted Pyrophosphates

The compound appears to be closely related to 3-trifluoromethyl-2-buten-1-yl pyrophosphate , a fluorinated analogue of dimethylallyl diphosphate (DMAPP) studied in prenyl-transfer reactions. Below is a synthesis of key reactions and findings from relevant literature.

2.1. Prenyl-Transfer Catalysis by Farnesyl Pyrophosphate Synthase (FPPS)

The fluorinated analogues (E)- and (Z)-3-trifluoromethyl-2-buten-1-yl pyrophosphate participate in FPPS-catalyzed reactions, condensing with isopentenyl pyrophosphate (IPP) to form geranylgeraniol. The reaction proceeds via an ionization-condensation-elimination mechanism .

Mechanistic Insights

-

Rate Depression : The condensation rate of IPP with fluorinated analogues is drastically reduced compared to DMAPP or geranyl pyrophosphate (GPP) .

-

Solvolysis Behavior : Fluoro analogues exhibit lower solvolysis rates under SN1 conditions in aqueous acetone, suggesting stabilization of the transition state .

-

Product Formation : Prolonged incubation with [14C]IPP and fluorinated analogues yields geranylgeraniol after alkaline phosphatase treatment .

3.1. Mixed Linear Inhibition

Both (E)- and (Z)-fluoro analogues show mixed linear inhibition when DMAPP or GPP is the variable substrate . This indicates partial competition for the same binding site, with some cooperativity in substrate recognition.

Comparison of Inhibition Modes

| Parameter | Fluoro Analogues (E/Z) | DMAPP/GPP |

|---|---|---|

| Inhibition Type | Mixed linear | Competitive |

| Affinity | Lower | High |

4.1. Role of Fluorine Substitution

The trifluoromethyl group’s electron-withdrawing effect likely alters carbocation stability during the ionization step. This may explain reduced reaction rates compared to non-fluorinated substrates .

Active Site Interactions

-

Metal Coordination : Three Mg²⁺ ions in the active site facilitate diphosphate ionization and carbocation formation .

-

Substrate Binding : Fluorinated analogues occupy the allylic site (PPAl subsite), interacting with Mg²⁺ ions and residues like Arg 107 and Lys 264 .

Implications for Drug Design

Scientific Research Applications

Trifluorofurnesyl Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trifluorofurnesyl Diphosphate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Trifluorofurnesyl Diphosphate can be compared with other similar compounds, such as:

Farnesyl Diphosphate: The parent compound without the trifluoromethyl group.

Geranyl Diphosphate: A related compound with a shorter carbon chain.

Isopentenyl Diphosphate: A simpler isoprenoid phosphate.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Q & A

Basic: What are the established synthetic routes for trifluorofurnesyl diphosphate, and how can reaction efficiency be optimized?

Answer:

this compound (TFDP) synthesis typically involves coupling trifluorofurnesol with activated phosphate groups, such as using phosphoramidite or pyrophosphate reagents. Key steps include:

- Phosphazene intermediates : Analogous to tetrachloromonospirocyclotriphosphazene syntheses, TFDP may require controlled reaction conditions (e.g., THF solvent, triethylamine as a base) to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, with purification via column chromatography or ion-exchange resins.

- Optimization : Adjusting molar ratios (e.g., 1:1.2 for alcohol-to-phosphate), solvent polarity, and temperature (room temperature vs. reflux) improves yield. Evidence from phosphazene reactions suggests prolonged reaction times (3–7 days) may enhance completion .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing TFDP purity and structure?

Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF detects molecular ions (e.g., [M-H]⁻) and fragmentation patterns. For example, guanosine diphosphate (GDP) analysis uses MS to confirm molecular weight and phosphate linkages .

- NMR : ³¹P NMR identifies phosphate group environments, while ¹⁹F NMR confirms trifluoromethyl group integrity.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) or ion-pairing methods resolves TFDP from unreacted precursors.

Advanced: How does the trifluoromethyl group influence TFDP's stability and reactivity in enzymatic assays compared to native farnesyl diphosphate (FDP)?

Answer:

The trifluoromethyl group alters:

- Enzymatic binding : Fluorine’s electronegativity may disrupt hydrogen bonding in terpene synthase active sites, as seen in FDP analogs .

- Stability : Fluorination increases hydrolytic resistance but may reduce thermal stability. Comparative kinetic assays (e.g., monitoring Mg²⁺-dependent hydrolysis) are critical .

- Experimental design : Use X-ray crystallography to map structural perturbations in enzyme-TFDP complexes. For conflicting activity data, vary Mg²⁺ concentrations or employ stopped-flow spectroscopy to resolve kinetic discrepancies .

Advanced: How can researchers resolve contradictions in TFDP’s metabolic flux data in isoprenoid biosynthesis studies?

Answer:

- Isotopic labeling : Incubate cells with ¹³C-glucose or ²H₂O to trace TFDP incorporation into downstream terpenes via LC-MS .

- Competitive inhibition assays : Co-administer TFDP and FDP in vitro to quantify IC₅₀ values for enzymes like geranyl diphosphate synthase (GDPS) .

- Data normalization : Control for cell line variability (e.g., HEK293 vs. CHO) and normalize metabolite levels to internal standards (e.g., ATP/ADP ratios) .

Basic: What are the best practices for handling and storing TFDP to prevent degradation?

Answer:

- Storage : Lyophilize TFDP and store at -80°C under argon. Avoid aqueous buffers unless immediately needed.

- Stability tests : Monitor pH-dependent degradation (e.g., 4.0–7.4) using HPLC. Diphosphate salts with crystal water (e.g., primaquine diphosphate) degrade faster; anhydrous formulations are preferred .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps, as fluorine groups may react with moisture .

Advanced: What mechanistic insights can be gained from studying TFDP’s interaction with prenyltransferases?

Answer:

- Crystallography : Resolve TFDP-enzyme co-crystals to identify fluorine-induced steric clashes or altered Mg²⁺ coordination, as observed in FDP-binding pockets .

- Mutagenesis : Engineer prenyltransferase variants (e.g., FPTase) with altered active-site residues (e.g., Tyr→Phe) to test TFDP binding affinity.

- Computational modeling : MD simulations predict TFDP’s conformational flexibility compared to FDP, guiding rational design of fluorinated analogs .

Basic: How can researchers validate TFDP’s role in cellular pathways without interference from endogenous diphosphates?

Answer:

- Metabolite profiling : Use LC-MS/MS with MRM (multiple reaction monitoring) to distinguish TFDP from GDP/FDP via unique mass transitions (e.g., m/z 500→159 for TFDP) .

- Knockdown controls : siRNA silencing of endogenous prenyltransferase genes reduces background interference .

- Chemical quenching : Rapid cell lysis with cold methanol/acetonitrile (1:1) halts enzymatic activity, preserving TFDP levels .

Advanced: What are the challenges in quantifying TFDP’s bioaccumulation in mammalian tissues, and how can they be addressed?

Answer:

- Matrix effects : Tissue homogenates (e.g., liver) contain lipids that co-elute with TFDP. Use SPE (solid-phase extraction) with ion-exchange cartridges for cleanup .

- Sensitivity limits : Enhance detection via derivatization (e.g., fluorescent tags like fluorescein) or nano-LC-MS for low-abundance samples .

- Validation : Spike recovery experiments (80–120%) confirm method accuracy across tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.